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molecular formula C8H8ClF2N3 B2586908 (4,5-difluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride CAS No. 1201597-24-1

(4,5-difluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride

Cat. No. B2586908
M. Wt: 219.62 g/mol
InChI Key: HXUXEANWQQEVMR-UHFFFAOYSA-N
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Patent
US08017605B2

Procedure details

To a MeOH 144 mL solution of the product obtained in Step B (13.9 g, 48.9 mmol) was added acetyl chloride (16.6 g, 212 mmol) at room temperature. The reaction mixture (solution) was heated to 55° C. in an oil bath for 1 hr and then cooled to room temperature. Resulting suspension was cooled in an ice-water bath and the precipitate was collected by suction filtration and dried to give the title compound (12.5 g). LC/MS; m/z 184(M+H).
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step One
Name
Quantity
144 mL
Type
solvent
Reaction Step One
Name
title compound

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]2[N:9]=[C:8]([CH2:11][NH:12]C(=O)OC(C)(C)C)[NH:7][C:6]=2[CH:5]=[CH:4][C:3]=1[F:20].C([Cl:24])(=O)C>CO>[ClH:24].[ClH:24].[F:1][C:2]1[C:10]2[N:9]=[C:8]([CH2:11][NH2:12])[NH:7][C:6]=2[CH:5]=[CH:4][C:3]=1[F:20] |f:3.4.5|

Inputs

Step One
Name
Quantity
13.9 g
Type
reactant
Smiles
FC1=C(C=CC=2NC(=NC21)CNC(OC(C)(C)C)=O)F
Name
Quantity
16.6 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
144 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
Resulting suspension
TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice-water bath
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by suction filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
title compound
Type
product
Smiles
Cl.Cl.FC1=C(C=CC=2NC(=NC21)CN)F
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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